N-cyclopropyl-3-[[[2-(8-fluoro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)acetyl]amino]methyl]benzamide
Description
N-cyclopropyl-3-[[[2-(8-fluoro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)acetyl]amino]methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a benzamide core, and a benzoxazinyl moiety, making it a unique structure with interesting chemical properties.
Properties
IUPAC Name |
N-cyclopropyl-3-[[[2-(8-fluoro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)acetyl]amino]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3/c1-14-12-26(19-7-3-6-18(23)21(19)29-14)13-20(27)24-11-15-4-2-5-16(10-15)22(28)25-17-8-9-17/h2-7,10,14,17H,8-9,11-13H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNFAUXNHIWOMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=C(O1)C(=CC=C2)F)CC(=O)NCC3=CC(=CC=C3)C(=O)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-[[[2-(8-fluoro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)acetyl]amino]methyl]benzamide typically involves multiple steps, including the formation of the benzoxazinyl ring, the introduction of the cyclopropyl group, and the final coupling to form the benzamide structure. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-[[[2-(8-fluoro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)acetyl]amino]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological molecules and potential as a biochemical probe.
Medicine: Exploring its potential as a therapeutic agent due to its unique structure and properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-cyclopropyl-3-[[[2-(8-fluoro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)acetyl]amino]methyl]benzamide exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Isoflucypram: N-[[5-Chloro-2-(1-methylethyl)phenyl]methyl]-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide.
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Uniqueness
N-cyclopropyl-3-[[[2-(8-fluoro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)acetyl]amino]methyl]benzamide is unique due to its specific combination of functional groups and structural features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
